molecular formula C19H23FN4O2 B5669193 1-(4-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone

1-(4-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone

Cat. No. B5669193
M. Wt: 358.4 g/mol
InChI Key: AAMBTNLOSRDTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a synthetic molecule that has been explored for its potential interactions with biological receptors, particularly those in the dopamine system. Its structure is indicative of its potential for specific receptor binding, making it a candidate for further pharmacological study. However, it's important to note that our discussion will focus exclusively on its chemical synthesis, structure, and properties, excluding any applications, drug usage, dosages, or side effects.

Synthesis Analysis

The synthesis of related fluorobenzyl piperazinyl derivatives involves multiple steps, including reductive amination, amide hydrolysis, and N-alkylation. These methods are employed to introduce the fluorobenzyl and pyrazole components to the piperazine backbone, creating a molecule with specific binding affinities (Yang Fang-wei, 2013).

Molecular Structure Analysis

The molecular structure of similar compounds reveals that slight modifications in the halogenated benzoyl groups can significantly impact the molecule's intermolecular interactions and overall conformation. For instance, variations in halogenation patterns on the benzoyl moiety affect the hydrogen bonding and molecular packing in the crystal lattice, indicating the subtle balance between molecular structure and intermolecular forces (Ninganayaka Mahesha et al., 2019).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-(5-methyl-1-propylpyrazole-4-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-3-8-24-14(2)17(11-21-24)19(26)23-10-9-22(18(25)13-23)12-15-4-6-16(20)7-5-15/h4-7,11H,3,8-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMBTNLOSRDTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)N2CCN(C(=O)C2)CC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.